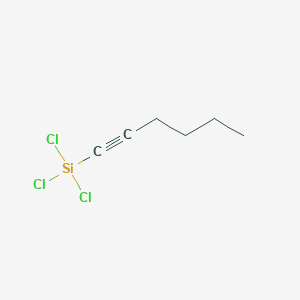
Trichloro(hex-1-YN-1-YL)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trichloro(hex-1-YN-1-YL)silane is a chemical compound with the molecular formula C6H9Cl3Si. It is a member of the organosilicon compounds, characterized by the presence of silicon atoms bonded to organic groups. This compound is particularly notable for its applications in various fields, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Trichloro(hex-1-YN-1-YL)silane can be synthesized through several methods. One common approach involves the reaction of hex-1-yne with trichlorosilane in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods: In industrial settings, the production of this compound often involves the direct chlorination of hex-1-yne using trichlorosilane. This process is optimized to maximize efficiency and minimize by-products. The reaction is usually carried out in large reactors with precise control over reaction parameters .
Analyse Chemischer Reaktionen
Types of Reactions: Trichloro(hex-1-YN-1-YL)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can convert it into simpler silanes.
Substitution: It can participate in substitution reactions where chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like sodium alkoxides or amines can facilitate substitution reactions.
Major Products:
Oxidation: Silanols and siloxanes.
Reduction: Simpler silanes.
Substitution: Various organosilicon compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
Trichloro(hex-1-YN-1-YL)silane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds.
Biology: The compound is employed in the modification of biomolecules for research purposes.
Industry: this compound is used in the production of advanced materials, including coatings and adhesives.
Wirkmechanismus
The mechanism of action of trichloro(hex-1-YN-1-YL)silane involves its interaction with various molecular targets. The compound can form covalent bonds with organic molecules, leading to the modification of their properties. This interaction is facilitated by the presence of reactive silicon-chlorine bonds, which can undergo hydrolysis to form silanols. These silanols can further react with other molecules, leading to the formation of siloxane linkages .
Vergleich Mit ähnlichen Verbindungen
Trichlorosilane (HSiCl3): A precursor to ultrapure silicon used in the semiconductor industry.
Dichlorosilane (H2SiCl2): Used in the production of silicon-based materials.
Tetrachlorosilane (SiCl4): Employed in the synthesis of silicon dioxide and other silicon compounds.
Uniqueness: Trichloro(hex-1-YN-1-YL)silane is unique due to its alkyne functional group, which imparts distinct reactivity compared to other chlorosilanes. This makes it particularly valuable in the synthesis of complex organosilicon compounds and advanced materials .
Eigenschaften
CAS-Nummer |
918546-28-8 |
|---|---|
Molekularformel |
C6H9Cl3Si |
Molekulargewicht |
215.6 g/mol |
IUPAC-Name |
trichloro(hex-1-ynyl)silane |
InChI |
InChI=1S/C6H9Cl3Si/c1-2-3-4-5-6-10(7,8)9/h2-4H2,1H3 |
InChI-Schlüssel |
XYCQAMAGCDTSHM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC#C[Si](Cl)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-([1,1'-Biphenyl]-3-yl)-6-methyl-1H,4H-furo[3,4-c]furan-1,4-dione](/img/structure/B14187845.png)
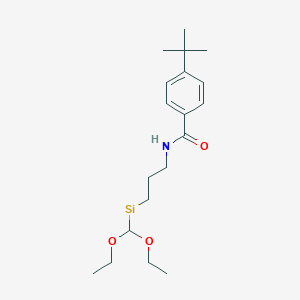
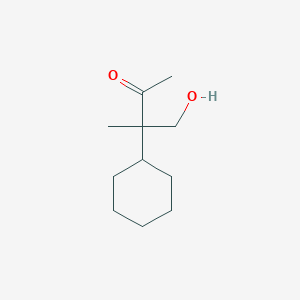
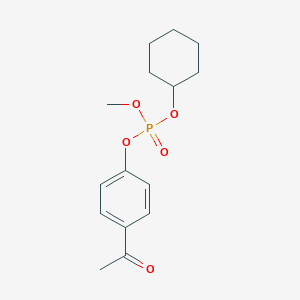
![4-[6-Hydroxy-3-(4-hydroxyphenyl)pyrazolo[1,5-a]pyrimidin-2(1H)-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14187882.png)
![Ethyl 4-[(benzyloxy)amino]-2-oxobutanoate](/img/structure/B14187884.png)
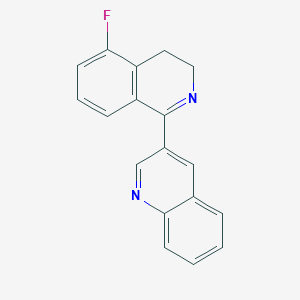
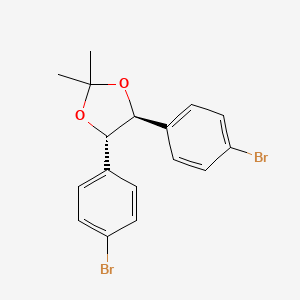
![(6R)-6-[4-(Benzyloxy)phenyl]-4-methylmorpholin-3-one](/img/structure/B14187894.png)
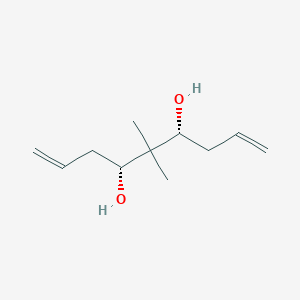
![4-[3,3-Dimethyl-1-(4-methylphenyl)but-1-en-1-yl]aniline](/img/structure/B14187911.png)
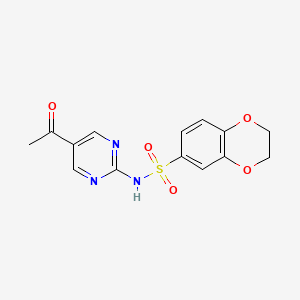
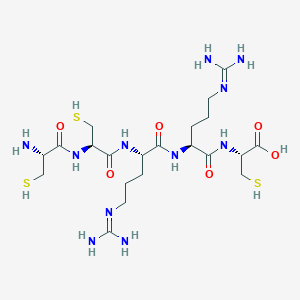
![N-{Bis[4-(dimethylamino)phenyl]methylidene}dodecanamide](/img/structure/B14187937.png)
